![molecular formula C19H18N2O3S B11076627 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B11076627.png)
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one is a chemical compound with the molecular formula C19H18N2O3S and a molecular weight of 354.42 g/mol . This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with phenyl and methoxyphenoxyethyl groups, as well as a sulfanyl linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the methoxyphenoxyethyl group: This can be done via nucleophilic substitution reactions.
Formation of the sulfanyl linkage: This step usually involves the reaction of thiols with appropriate electrophiles under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that pyrimidine derivatives, including this compound, exhibit various biological activities:
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes, which are critical in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
- Analgesic Effects : Similar compounds have shown pain-relieving properties, indicating that this compound may also provide analgesic benefits.
- Anti-cancer Potential : The structural features of this compound may enhance its efficacy against cancer cells, making it a candidate for further investigation in oncology.
Case Studies
Several studies have investigated the pharmacological effects of similar pyrimidine derivatives:
- Study on Anti-inflammatory Activity : A study demonstrated that related compounds exhibited significant inhibition of cyclooxygenase enzymes, suggesting potential therapeutic applications in treating conditions like arthritis.
- Analgesic Research : Another study highlighted the efficacy of pyrimidine derivatives as analgesics in animal models, indicating their potential use in pain management therapies.
- Cancer Research : Investigations into the anti-cancer properties of structurally similar compounds revealed promising results in inhibiting tumor growth in vitro and in vivo, warranting further exploration into this compound's capabilities.
Biological Activity
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one, a synthetic compound with the molecular formula C19H18N2O3S, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications based on current research findings.
- Molecular Weight : 354.42 g/mol
- CAS Number : 340738-95-6
- Structure : The compound features a pyrimidinone core with sulfanyl and methoxyphenoxy substituents, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Intermediate : The synthesis begins with the formation of a phenoxyethyl bromide from 4-methoxyphenol and ethylene bromide.
- Formation of the Sulfanyl Group : This intermediate is reacted with thiourea to introduce the sulfanyl group.
- Cyclization : Finally, a cyclization reaction occurs with benzaldehyde and urea to yield the final pyrimidinone product.
Biological Activity
The biological activity of this compound has been studied in various contexts, including its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies have shown that certain pyrimidine derivatives can inhibit bacterial cell division by targeting enzymes involved in DNA synthesis and repair pathways .
Anticancer Effects
The compound's mechanism of action in cancer cells involves:
- Inhibition of Cell Proliferation : Similar compounds have been shown to reduce cell proliferation in various cancer cell lines, such as A431 vulvar epidermal carcinoma .
- Induction of Apoptosis : The interaction with specific molecular targets leads to apoptosis and cell cycle arrest, demonstrating its potential as an anticancer agent.
Case Studies
- In Vitro Studies : A study on pyrimidine derivatives demonstrated that they significantly inhibited the growth of cancer cells in vitro, suggesting a promising avenue for therapeutic development .
- Mechanistic Insights : Investigations into the molecular targets revealed that these compounds could bind to critical enzymes involved in nucleotide metabolism, thereby disrupting cellular processes essential for cancer cell survival .
Data Table of Biological Activities
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-11-12-25-19-20-17(13-18(22)21-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21,22) |
InChI Key |
WJFYLXYCSSRKHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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